Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-
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Overview
Description
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- is a chemical compound with the molecular formula C16H12Cl2O5 and a molecular weight of 355.169 Da . This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of xanthen-9-one derivatives, including 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-xanthen-9-one, can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve these classical and modified synthetic routes to ensure efficient and scalable production.
Chemical Reactions Analysis
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ytterbium, palladium, ruthenium, and copper catalysts . The compound can also participate in Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted xanthone derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthen-9-one derivatives are studied for their potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . Additionally, these compounds are explored for their potential use as antifungal agents . In the industrial sector, xanthen-9-one derivatives are utilized in the development of dyes and pigments due to their vibrant colors and stability .
Mechanism of Action
The mechanism of action of xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit specific enzymes or receptors involved in disease processes . For example, some xanthen-9-one derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Xanthen-9-one, 2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methyl- can be compared to other similar compounds within the xanthone family. Some of these similar compounds include 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 1-(chloromethyl)-3,4,6-trimethoxy-9H-xanthen-9-one While these compounds share a common xanthone scaffold, their unique substituents confer different biological activities and properties
Properties
CAS No. |
22346-58-3 |
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Molecular Formula |
C16H12Cl2O5 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,7-dichloro-1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one |
InChI |
InChI=1S/C16H12Cl2O5/c1-6-11-7(4-9(21-2)13(6)17)23-8-5-10(22-3)14(18)16(20)12(8)15(11)19/h4-5,20H,1-3H3 |
InChI Key |
BZFDPXMFADJRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)OC)OC3=CC(=C(C(=C3C2=O)O)Cl)OC |
Origin of Product |
United States |
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